molecular formula C5H7BrF2 B6182993 2-(bromomethyl)-1,1-difluorocyclobutane CAS No. 2624135-87-9

2-(bromomethyl)-1,1-difluorocyclobutane

Cat. No.: B6182993
CAS No.: 2624135-87-9
M. Wt: 185.01 g/mol
InChI Key: IDXASJYOASLJBJ-UHFFFAOYSA-N
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Description

Significance of gem-Difluorinated Motifs in Molecular Design

The gem-difluoromethylene (CF2) group is a particularly valuable motif in molecular design. Its introduction into a molecule can lead to several beneficial effects. The high electronegativity of the two fluorine atoms can modulate the acidity or basicity of nearby functional groups through inductive effects. nih.gov For instance, the pKa values of carboxylic acids and amines are significantly influenced by the presence of a gem-difluoro group in the vicinity. nih.gov

Furthermore, the CF2 group can act as a bioisostere for other functionalities, such as a carbonyl group or an ether oxygen, by mimicking their steric and electronic properties while offering improved metabolic stability. nih.gov This is because the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation. This enhanced metabolic stability is a critical factor in drug design, leading to improved pharmacokinetic profiles. researchgate.net The gem-difluoro group can also influence molecular conformation and lipophilicity, which are key parameters in determining a molecule's biological activity and transport properties. nih.govnih.gov

Strategic Importance of Cyclobutane (B1203170) Skeletons as Conformationally Constrained Scaffolds

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart a degree of conformational rigidity to otherwise flexible molecules. nih.gov This conformational constraint can be advantageous in several ways. By locking a molecule into a specific three-dimensional arrangement, the entropic penalty of binding to a biological target is reduced, which can lead to enhanced potency and selectivity. researchgate.net

The puckered nature of the cyclobutane ring provides a defined spatial orientation for substituents, allowing for precise positioning of pharmacophoric groups to optimize interactions with a receptor or enzyme active site. nih.gov Moreover, the introduction of a cyclobutane scaffold can improve metabolic stability and other pharmacokinetic properties by replacing more labile linear or larger cyclic systems. nih.gov

Overview of 2-(Bromomethyl)-1,1-difluorocyclobutane as a Multifunctional Building Block

This compound is a bifunctional molecule that combines the desirable features of a gem-difluorinated cyclobutane core with a reactive bromomethyl group. This unique combination makes it a versatile building block for the synthesis of more complex molecules. The gem-difluoro group at the 1-position imparts the beneficial properties discussed above, while the bromomethyl group at the 2-position serves as a handle for a variety of chemical transformations, such as nucleophilic substitutions and the formation of organometallic reagents.

While the 3-(bromomethyl)-1,1-difluorocyclobutane (B1524637) isomer is more commonly available, recent synthetic advances have provided access to the 2-substituted isomer, opening up new avenues for molecular design. nih.gov The distinct substitution pattern of the 2-isomer offers a different spatial arrangement of the functional groups compared to the 3-isomer, which can be crucial for optimizing interactions in a biological context.

The synthesis of related 2,2-difluorocyclobutyl-substituted building blocks, such as the corresponding amine and carboxylic acid, has been achieved on a multigram scale. nih.gov The key step in the synthetic sequence involves the deoxofluorination of an O-protected 2-(hydroxymethyl)cyclobutanone. nih.gov This common intermediate can, in principle, be converted to 2-(hydroxymethyl)-1,1-difluorocyclobutane, which can then be transformed into the target this compound through standard functional group manipulation.

The reactivity of the bromomethyl group is expected to be influenced by the adjacent gem-difluoro moiety. The electron-withdrawing nature of the fluorine atoms may affect the rate of substitution reactions at the benzylic-like position. This interplay of functionalities makes this compound a promising tool for the construction of novel, fluorinated molecules with potential applications in medicinal chemistry and beyond.

Properties

CAS No.

2624135-87-9

Molecular Formula

C5H7BrF2

Molecular Weight

185.01 g/mol

IUPAC Name

2-(bromomethyl)-1,1-difluorocyclobutane

InChI

InChI=1S/C5H7BrF2/c6-3-4-1-2-5(4,7)8/h4H,1-3H2

InChI Key

IDXASJYOASLJBJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CBr)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromomethyl 1,1 Difluorocyclobutane

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 2-(bromomethyl)-1,1-difluorocyclobutane suggests several potential disconnection points. The most straightforward approach involves the formation of the cyclobutane (B1203170) ring as the key bond-forming strategy. This leads to two primary sets of precursors: those for [2+2] cycloaddition reactions and those for intramolecular cyclization.

[2+2] Cycloaddition Disconnection:

This approach disconnects the cyclobutane ring into two two-carbon units. A plausible disconnection would involve a fluorinated alkene and an appropriate two-carbon partner. The key precursors for this strategy would be 1,1-difluoroethene and allyl bromide. The gem-difluoro group on the cyclobutane ring points towards the use of a difluorinated alkene as a starting material.

Intramolecular Cyclization Disconnection:

Alternatively, a single acyclic precursor containing both the fluorinated moiety and a suitable leaving group can be envisioned. Disconnecting one of the C-C bonds of the ring would lead to a substituted acyclic alkane. For instance, a 1,4-dihalo-2,2-difluorobutane derivative could be a viable precursor, where an intramolecular Wurtz-type coupling or a related cyclization could form the four-membered ring. Another possibility involves the cyclization of a functionalized alcohol or carbonyl compound.

De Novo Synthesis Approaches

Based on the retrosynthetic analysis, several de novo synthesis strategies can be proposed. These are primarily categorized into [2+2] cycloaddition strategies and ring-forming reactions from acyclic precursors.

[2+2] Cycloaddition Strategies Involving Fluorinated Alkenes

The [2+2] cycloaddition is a powerful and widely used method for the construction of cyclobutane rings. researchgate.net This can be achieved through various means, including photochemical, thermal, and catalytic methods.

Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane rings and can proceed through direct excitation or photosensitization. digitellinc.comlibretexts.org In the context of synthesizing this compound, a potential reaction would involve the cycloaddition of 1,1-difluoroethene with allyl bromide.

One of the reactants must be able to absorb light to reach an excited state. libretexts.org The regioselectivity of such reactions can sometimes be challenging to control, potentially leading to a mixture of isomers. The general reaction scheme is presented below:

Table 1: Proposed Photochemical [2+2] Cycloaddition

Reactant 1 Reactant 2 Product Conditions

Detailed experimental studies would be required to determine the optimal conditions, including the choice of solvent, photosensitizer, and irradiation wavelength, to achieve a desirable yield and regioselectivity.

Thermally initiated [2+2] cycloadditions are generally less common for simple alkenes due to unfavorable orbital symmetry considerations. fiveable.me However, reactions involving ketenes or other activated species can proceed under thermal conditions. libretexts.org A one-step approach to borylated cyclobutanes from amides of carboxylic acids and vinyl boronates proceeds via a thermal [2+2]-cycloaddition of in situ-generated keteniminium salts. rsc.org

Lewis acid catalysis can also promote [2+2] cycloadditions. For instance, FeCl₃ has been used to catalyze the [2+2] addition of substituted styrenes. While not directly applicable to non-activated alkenes, this suggests that a suitable catalytic system could potentially be developed for the cycloaddition of 1,1-difluoroethene and allyl bromide.

Table 2: Potential Catalysts for [2+2] Cycloaddition

Catalyst Type Example Potential Application
Lewis Acid Ferric Chloride (FeCl₃) Catalysis of cycloaddition between a fluorinated alkene and a suitable partner.

Ring-Forming Reactions from Acyclic Precursors

An alternative to building the ring from two separate fragments is to construct it from a single, appropriately functionalized acyclic precursor.

Intramolecular cyclization is a powerful strategy for forming cyclic compounds. researchgate.net A potential precursor for the synthesis of this compound via this route would be a compound such as 1,4-dibromo-2,2-difluoropentane or a related derivative with suitable activating groups.

The general approach would involve a base- or metal-mediated intramolecular nucleophilic substitution to form the cyclobutane ring. For instance, treatment with a strong, non-nucleophilic base could induce an intramolecular deprotonation followed by cyclization. Alternatively, a metal-mediated coupling, such as a Wurtz-type reaction using sodium or zinc, could be employed.

Table 3: Hypothetical Intramolecular Cyclization

Precursor Reagent Product Reaction Type
1,4-Dibromo-2,2-difluoropentane Sodium metal This compound Intramolecular Wurtz Coupling

The feasibility of these pathways would depend on the successful synthesis of the acyclic precursors and the optimization of the cyclization conditions to favor the formation of the four-membered ring over competing side reactions such as elimination.

Functionalization of Pre-formed Fluorinated Cyclobutane Rings

An alternative and often more direct strategy involves the synthesis of a simplified 1,1-difluorocyclobutane derivative, followed by the introduction of the bromomethyl group. This approach separates the challenge of ring formation from that of side-chain installation.

The free-radical bromination of a precursor such as 2-methyl-1,1-difluorocyclobutane presents a direct route to this compound. Radical halogenation is a well-established method for functionalizing alkanes. libretexts.org The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often employs N-bromosuccinimide (NBS) as the bromine source to maintain a low concentration of Br₂ and suppress side reactions. masterorganicchemistry.comwikipedia.org

The selectivity of radical bromination is a key consideration. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting hydrogen atoms from more substituted carbons due to the greater stability of the resulting radical intermediate (tertiary > secondary > primary). masterorganicchemistry.com In the case of 2-methyl-1,1-difluorocyclobutane, the hydrogens on the methyl group are primary. While the adjacent methine proton is tertiary and would be the preferred site of abstraction, the electron-withdrawing nature of the gem-dinal difluoride group can influence the reactivity of adjacent C-H bonds. However, allylic and benzylic brominations using NBS are highly effective, suggesting that appropriate reaction conditions could favor the formation of the desired product. masterorganicchemistry.com

Table 1: Hypothetical Radical Bromination of 2-Methyl-1,1-difluorocyclobutane

EntryBrominating AgentInitiatorSolventPotential Product
1NBSAIBN/hνCCl₄This compound
2Br₂NeatMixture of mono- and poly-brominated products

This table is illustrative of typical conditions for radical bromination and does not represent experimentally verified results for this specific substrate.

The anti-Markovnikov addition of hydrogen bromide (HBr) to an exocyclic olefin, such as 1,1-difluoro-2-methylenecyclobutane, offers another pathway to this compound. This reaction proceeds via a radical chain mechanism, typically initiated by peroxides (e.g., ROOR) or light. libretexts.orglibretexts.org

The regioselectivity of this addition is governed by the stability of the radical intermediate. masterorganicchemistry.com In the propagation step, a bromine radical adds to the double bond at the less substituted carbon, leading to the formation of a more stable radical on the more substituted carbon. libretexts.orgyoutube.com Subsequent abstraction of a hydrogen atom from HBr by this radical intermediate yields the anti-Markovnikov product and regenerates the bromine radical, continuing the chain reaction. masterorganicchemistry.comyoutube.com For 1,1-difluoro-2-methylenecyclobutane, the addition of the bromine radical to the exocyclic carbon would generate a tertiary radical on the cyclobutane ring, which would then abstract a hydrogen from HBr to give the desired product.

Table 2: Hypothetical Anti-Markovnikov Hydrobromination

EntryAlkeneReagentsConditionsExpected Product
11,1-Difluoro-2-methylenecyclobutaneHBr, ROORHeat/hνThis compound

This table represents a plausible synthetic route based on established anti-Markovnikov hydrobromination principles.

Achieving diastereoselectivity in the synthesis of this compound would require control over the spatial orientation of the bromomethyl group relative to the plane of the cyclobutane ring. This could be approached either during the ring formation or in the subsequent functionalization step.

While specific diastereoselective syntheses of this compound are not well-documented, general strategies for diastereoselective synthesis of substituted cyclobutanes often involve the use of chiral auxiliaries or catalysts. For instance, a scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed featuring a diastereoselective reduction. researchgate.net Although this example involves a different substitution pattern, it highlights the potential for achieving high diastereoselectivity in cyclobutane systems through careful selection of reagents and reaction conditions.

In the context of the functionalization of a pre-formed ring, if the precursor molecule contains a chiral center, the introduction of the bromomethyl group could proceed with some degree of diastereoselectivity, influenced by steric hindrance from existing substituents.

Stereoselective Functionalization

Enantioselective Synthesis via Chiral Auxiliaries or Catalysis

The construction of a chiral center adjacent to a gem-difluoro-substituted carbon atom in a cyclobutane ring can be approached through the use of chiral auxiliaries. These are stereogenic molecules that are temporarily incorporated into the substrate to control the facial selectivity of a reaction, and are subsequently removed to yield the enantiomerically enriched product. wikipedia.org

A hypothetical, yet chemically reasonable, approach to the enantioselective synthesis of this compound could involve the use of a pseudoephedrine amide as a chiral auxiliary. This method has proven effective in the asymmetric alkylation of various carbonyl compounds. wikipedia.org The proposed synthetic sequence would commence with a suitable difluorinated cyclobutane precursor, which would be coupled to the chiral auxiliary.

Proposed Synthetic Pathway:

A potential precursor for this synthesis is 3,3-difluorocyclobutanecarboxylic acid. This starting material could be coupled with (R,R)- or (S,S)-pseudoephedrine to form the corresponding amide. The α-proton of the cyclobutane ring is then rendered acidic by the amide functionality. Deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The stereochemistry of the subsequent alkylation is directed by the chiral auxiliary, specifically the methyl group, which blocks one face of the enolate. wikipedia.org

Reaction of this chiral enolate with a suitable electrophile for the introduction of the bromomethyl group is the next critical step. While direct bromomethylation can be challenging, a two-step approach is more feasible. This would involve an initial alkylation with an appropriate C1 electrophile, followed by conversion to the bromide. For instance, reaction with paraformaldehyde or a similar formaldehyde (B43269) equivalent could introduce a hydroxymethyl group. Subsequent bromination of the resulting alcohol, for example using phosphorus tribromide or carbon tetrabromide and triphenylphosphine, would yield the target this compound. The chiral auxiliary can then be cleaved and recovered for future use.

Table 1: Proposed Reagents for Chiral Auxiliary-Mediated Synthesis

StepReagent/CatalystPurpose
13,3-Difluorocyclobutanecarboxylic acid, Oxalyl chlorideAcid chloride formation
2(S,S)-Pseudoephedrine, TriethylamineChiral auxiliary attachment
3Lithium diisopropylamide (LDA)Enolate formation
4ParaformaldehydeIntroduction of hydroxymethyl group
5Phosphorus tribromide (PBr₃)Bromination
6Acid or base hydrolysisRemoval of chiral auxiliary

It is important to note that the diastereoselectivity of the alkylation step would need to be optimized by screening various reaction conditions, such as temperature, solvent, and the nature of the base and electrophile.

Alternatively, catalytic enantioselective methods could be envisioned. For instance, a rhodium-catalyzed asymmetric hydroboration of a suitable 1,1-difluoro-2-vinylcyclobutane precursor could establish the chiral center. nih.gov The resulting chiral boronic ester could then, in principle, be converted to the bromomethyl group, although the stereospecificity of such a transformation would require careful investigation. bris.ac.uk

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of the synthetic intermediates and the final product, this compound, is crucial for obtaining a chemically and enantiomerically pure compound. A combination of standard and specialized techniques would likely be employed.

Purification of Intermediates:

Throughout the proposed synthesis, intermediates such as the pseudoephedrine amide and the subsequent alcohol would require purification. Standard techniques such as silica (B1680970) gel column chromatography would be the primary method for removing impurities and, in the case of diastereomeric products, for their separation. The polarity of the eluent would be adjusted based on the polarity of the specific intermediate.

Purification of the Final Product:

The final product, being a halogenated and fluorinated small molecule, is expected to be relatively volatile. Therefore, distillation could be a viable method for purification, particularly for removing non-volatile impurities. bris.ac.uk However, to separate the desired enantiomer from any minor diastereomer or remaining starting materials, chromatographic techniques are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC):

For the final enantiomeric purification, chiral HPLC is the method of choice. shimadzu.comresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of CSP is critical and would likely involve screening of various commercially available columns, such as those based on derivatized cellulose (B213188) or amylose. researchgate.net The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, would be optimized to achieve the best separation. shimadzu.com

Supercritical Fluid Chromatography (SFC):

SFC is another powerful technique for chiral separations and is often complementary to HPLC. shimadzu.com It uses supercritical carbon dioxide as the main mobile phase component, often with a co-solvent such as methanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Table 2: Potential Purification Techniques

Compound TypePurification MethodKey Considerations
Synthetic IntermediatesSilica Gel Column ChromatographyEluent polarity optimization
Final Product (Racemic)Distillation, Preparative Gas ChromatographyVolatility of the compound
Final Product (Enantiomers)Chiral HPLC, Chiral SFCSelection of chiral stationary phase and mobile phase optimization

The successful isolation of enantiomerically pure this compound would rely on a systematic approach to purification at each stage of the synthesis, culminating in a high-resolution chiral chromatographic separation.

Reactivity and Transformation Pathways of 2 Bromomethyl 1,1 Difluorocyclobutane

Reactivity of the Bromomethyl Moiety

The primary reactive site of 2-(bromomethyl)-1,1-difluorocyclobutane is the carbon-bromine bond. This moiety is susceptible to both nucleophilic substitution and elimination reactions, common pathways for primary alkyl halides.

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanistic Investigations)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The mechanism of this substitution, whether concerted (SN2) or stepwise (SN1), is a critical area for investigation. For a primary alkyl halide such as this, the SN2 pathway is generally favored due to the low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation that would be formed in an SN1 mechanism.

Halogen exchange reactions are a fundamental type of nucleophilic substitution. For instance, treatment of this compound with a source of fluoride ions, such as potassium fluoride in a polar aprotic solvent, would be expected to yield 2-(fluoromethyl)-1,1-difluorocyclobutane. Similarly, reactions with other halide ions (e.g., iodide) would lead to the corresponding iodo-derivative. The efficiency of these transformations would provide insight into the SN2 reactivity of the substrate.

Table 1: Hypothetical Nucleophilic Substitution Reactions for the Formation of Alkyl Halide Derivatives

ReactantNucleophileExpected Product
This compoundF⁻2-(fluoromethyl)-1,1-difluorocyclobutane
This compoundCl⁻2-(chloromethyl)-1,1-difluorocyclobutane
This compoundI⁻2-(iodomethyl)-1,1-difluorocyclobutane

This table represents predicted outcomes based on general organic chemistry principles, pending experimental verification.

The synthesis of a variety of functional groups can be envisioned through SN2 reactions with different nucleophiles. Alkoxides (RO⁻), carboxylates (RCOO⁻), and amines (RNH₂) would act as nucleophiles to form ethers, esters, and amines, respectively. For example, reaction with sodium methoxide would be predicted to yield 2-(methoxymethyl)-1,1-difluorocyclobutane. The rates and yields of these reactions would be indicative of the electrophilicity of the methylene (B1212753) carbon and would be valuable data for synthetic applications.

Table 2: Predicted Synthesis of Ethers, Esters, and Amines

Nucleophile (Reagent)Product ClassExpected Product
Sodium Methoxide (NaOCH₃)Ether2-(methoxymethyl)-1,1-difluorocyclobutane
Sodium Acetate (NaOAc)Ester(1,1-difluorocyclobutan-2-yl)methyl acetate
Ammonia (NH₃)Amine(1,1-difluorocyclobutan-2-yl)methanamine

This table outlines potential synthetic routes that require experimental validation.

Elimination Reactions to Form Exocyclic Olefins

In the presence of a strong, sterically hindered base, this compound could undergo an elimination reaction to form an exocyclic olefin, 1,1-difluoro-2-methylenecyclobutane. This process, known as dehydrobromination, involves the removal of a proton from the carbon adjacent to the bromomethyl group and the simultaneous expulsion of the bromide ion.

For this compound, there is only one beta-hydrogen available for abstraction (on the cyclobutane (B1203170) ring), meaning the issue of regioselectivity (the formation of different constitutional isomers of the alkene) does not arise. The product will invariably be 1,1-difluoro-2-methylenecyclobutane. Stereoselectivity is also not a factor in this specific elimination as the resulting double bond is exocyclic and does not have stereoisomers.

The mechanism of this elimination is most likely to be a concerted E2 pathway, especially with a strong, non-nucleophilic base. The E2 mechanism is favored for primary alkyl halides. The alternative E1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely due to the instability of the primary carbocation that would need to form. Experimental studies, such as kinetic analyses, would be necessary to definitively determine the operative mechanism.

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in the bromomethyl group is relatively weak, making it a focal point for radical chemistry. Homolytic cleavage of this bond generates a (1,1-difluorocyclobutan-2-yl)methyl radical, a key intermediate that can participate in various synthetic transformations.

Reductive Dehalogenation Strategies

Reductive dehalogenation of this compound offers a pathway to synthesize 2-methyl-1,1-difluorocyclobutane. This transformation is typically achieved through radical mechanisms, with modern methods favoring tin-free reagents due to toxicity concerns associated with organotin compounds.

One prominent strategy involves the use of silanes, such as tris(trimethylsilyl)silane (TTMS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). In this process, the silyl radical abstracts the bromine atom to generate the (1,1-difluorocyclobutan-2-yl)methyl radical. This radical then abstracts a hydrogen atom from a hydrogen donor, which can be the silane itself or another suitable source, to yield the final product.

Photocatalytic methods have also emerged as powerful, mild alternatives for reductive dehalogenation. These systems often employ a photosensitizer, such as Ru(bpy)₃Cl₂ or organic dyes, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. This leads to the formation of the alkyl radical, which is subsequently quenched by a hydrogen atom donor.

Reagent SystemInitiator/CatalystHydrogen DonorProductNotes
Tris(trimethylsilyl)silane (TTMS)AIBN (thermal)TTMS2-Methyl-1,1-difluorocyclobutaneClassic tin-free method.
Photocatalyst (e.g., Ru(bpy)₃Cl₂)Visible LightHantzsch ester or iPr₂NEt/HCO₂H2-Methyl-1,1-difluorocyclobutaneMild conditions, high functional group tolerance.
Radical Addition Reactions

The (1,1-difluorocyclobutan-2-yl)methyl radical, generated from this compound, can also participate in intermolecular addition reactions, particularly to electron-deficient alkenes in a process often referred to as a Giese-type reaction. This carbon-carbon bond-forming reaction is a valuable tool for elaborating the cyclobutane scaffold.

The reaction is typically initiated by the generation of the radical, either through the use of a radical initiator with a tin or silicon hydride or via photoredox catalysis. The resulting alkyl radical then adds to an activated alkene, such as an acrylate (B77674), acrylonitrile, or vinyl sulfone, to form a new radical intermediate. This intermediate subsequently abstracts a hydrogen atom from a suitable donor to afford the final addition product. The regioselectivity of the addition is governed by the formation of the more stable radical intermediate.

Alkene SubstrateRadical Generation MethodHydrogen DonorAdduct Product
Methyl acrylateAIBN / Bu₃SnHBu₃SnHMethyl 3-((1,1-difluorocyclobutan-2-yl)methyl)propanoate
AcrylonitrilePhotoredox CatalysisHantzsch ester3-((1,1-difluorocyclobutan-2-yl)methyl)propanenitrile
Phenyl vinyl sulfoneAIBN / (TMS)₃SiH(TMS)₃SiH(2-((1,1-Difluorocyclobutan-2-yl)methyl)ethyl)(phenyl)sulfone

Reactivity of the 1,1-Difluorocyclobutane Ring System

The 1,1-difluorocyclobutane ring is characterized by significant ring strain, a feature that can be exploited in synthetic chemistry. The presence of the gem-difluoro group influences the electronic properties and stability of the ring, making it susceptible to ring-opening under certain conditions.

Ring-Opening Reactions

Ring-opening of the 1,1-difluorocyclobutane moiety can proceed through different mechanistic pathways, primarily dictated by the reaction conditions, such as temperature and the presence of nucleophiles.

Under thermal conditions, 1,1-difluorocyclobutane can undergo a unimolecular decomposition. Studies on the parent 1,1-difluorocyclobutane have shown that in the gas phase at high temperatures (444–516°C), it decomposes via a homogeneous first-order reaction to yield ethylene (B1197577) and 1,1-difluoroethylene. acs.org This process is believed to be a concerted, although not necessarily synchronous, retro-[2+2] cycloaddition. The presence of substituents on the ring, such as the bromomethyl group in this compound, would be expected to influence the activation energy and potentially the regioselectivity of the ring cleavage, although specific studies on this derivative are not widely reported.

SubstrateTemperature Range (°C)Major Products
1,1-Difluorocyclobutane444–516Ethylene, 1,1-Difluoroethylene

The 1,1-difluorocyclobutane ring, while generally stable under many conditions, can be induced to open in the presence of strong nucleophiles, particularly if there is an activating group on the ring or if the reaction can proceed via a low-energy pathway. For this compound, nucleophilic attack could potentially occur at the carbon bearing the bromomethyl group, leading to substitution, or under forcing conditions, at one of the ring carbons.

While specific studies on nucleophile-mediated ring-opening of this compound are scarce, analogous reactions with other activated cyclobutanes suggest that strong nucleophiles like thiolates or certain amines could potentially initiate ring-opening, especially if a subsequent favorable rearrangement or elimination can occur. The regioselectivity of such an attack would be influenced by the electronic effects of the gem-difluoro and bromomethyl groups.

NucleophileSolventPotential Ring-Opened Products
Sodium thiophenoxideDMF(Further research needed to confirm specific products)
AzideDMSO(Further research needed to confirm specific products)

It is important to note that nucleophilic substitution at the bromomethyl group is a more common and generally more facile reaction pathway under standard nucleophilic conditions and would likely compete with or dominate over ring-opening reactions unless specific activating conditions for the latter are employed.

Photoinduced Ring Transformations

There is currently no available research on the photoinduced ring transformations of this compound. In principle, the strained cyclobutane ring, in conjunction with the carbon-bromine bond, could be susceptible to photochemical reactions. Potential transformations could include ring-opening, ring-expansion, or fragmentation reactions upon irradiation with ultraviolet light. The presence of the gem-difluoro group would be expected to influence the electronic properties and bond energies of the molecule, thereby affecting its photochemical reactivity. However, without experimental data, any proposed pathway remains speculative.

Pericyclic Reactions of the Cyclobutane Ring

No documented pericyclic reactions involving this compound have been found in the existing literature. Pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by orbital symmetry rules. While cyclobutane derivatives can participate in certain pericyclic reactions, typically involving thermal or photochemical activation, the specific influence of the 2-(bromomethyl)-1,1-difluoro substitution pattern on the feasibility and outcome of such reactions has not been investigated.

Functionalization of the Cyclobutane Ring

The concept of electrophilic aromatic substitution is not applicable to this compound as it is an aliphatic, non-aromatic compound. This type of reaction is characteristic of aromatic systems, such as benzene and its derivatives.

While metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, there are no specific reports of such reactions being performed on the cyclobutane ring of this compound. The primary C-Br bond in the bromomethyl group would be the most likely site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). Activation of the C-H or C-C bonds within the cyclobutane ring for cross-coupling would require specific directing groups or specialized catalytic systems, none of which have been described for this molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(bromomethyl)-1,1-difluorocyclobutane , a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR: Proton Chemical Shifts, Coupling Constants, and Stereochemical Implications

The proton NMR spectrum of This compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the bromomethyl group. The chemical shifts and coupling patterns will be influenced by the electronegative fluorine and bromine atoms.

The protons of the bromomethyl (-CH₂Br) group are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton (H-2). The electronegativity of the bromine atom would shift this signal downfield, likely in the range of 3.5-3.8 ppm.

The methine proton at the C-2 position, bonded to the same carbon as the bromomethyl group, would be significantly influenced by the adjacent gem-difluoro group and the bromomethyl group. Its signal is anticipated to be a complex multiplet due to couplings with the protons on the bromomethyl group and the methylene (B1212753) protons of the cyclobutane ring at C-3 and C-4. This proton would likely resonate in the range of 2.8-3.2 ppm.

The methylene protons on the cyclobutane ring at C-3 and C-4 would exhibit complex splitting patterns due to geminal and vicinal couplings with each other and with the methine proton at C-2. Furthermore, long-range couplings to the fluorine atoms are expected. The protons at C-3 are diastereotopic and would likely appear as two separate multiplets in the region of 2.2-2.8 ppm. The protons at C-4, being further from the electron-withdrawing substituents, would be expected to resonate further upfield, likely in the 1.8-2.4 ppm range, also as complex multiplets.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CH₂Br3.5 - 3.8dd²JHH ≈ 10-12 Hz, ³JHH ≈ 6-8 Hz
H-22.8 - 3.2m-
H-3a, H-3b2.2 - 2.8m-
H-4a, H-4b1.8 - 2.4m-

¹⁹F NMR: Fluorine Chemical Shifts and Coupling Patterns

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For This compound , the two fluorine atoms are diastereotopic due to the chiral center at C-2. Consequently, they are expected to give rise to two separate signals.

These signals would likely appear as two doublets of triplets (or more complex multiplets) due to geminal ²JFF coupling with each other and vicinal ³JHF couplings with the adjacent methylene protons at C-4 and the methine proton at C-2. The chemical shifts for fluorine atoms on a cyclobutane ring are typically in the range of -90 to -120 ppm relative to CFCl₃. The geminal F-F coupling constant is expected to be large, around 200-250 Hz.

Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-a-90 to -120dt²JFF ≈ 200-250 Hz, ³JHF ≈ 15-25 Hz
F-b-90 to -120dt²JFF ≈ 200-250 Hz, ³JHF ≈ 15-25 Hz

¹³C NMR: Carbon Chemical Shifts and Fluorine-Carbon Couplings

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom bearing the two fluorine atoms (C-1) will be significantly affected, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF). This signal is expected to be in the range of 115-125 ppm.

The carbon of the bromomethyl group (-CH₂Br) would appear in the range of 30-35 ppm. The C-2 carbon, attached to the bromomethyl group, is expected around 40-45 ppm. The C-3 and C-4 carbons of the cyclobutane ring would likely resonate in the region of 20-30 ppm. All carbons in proximity to the fluorine atoms will exhibit through-bond couplings (ⁿJCF), which will aid in signal assignment.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1115 - 125t¹JCF ≈ 280-320 Hz
C-240 - 45t²JCF ≈ 20-30 Hz
C-320 - 30t³JCF ≈ 5-10 Hz
C-420 - 30t²JCF ≈ 20-30 Hz
-CH₂Br30 - 35t³JCF ≈ 3-7 Hz

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To definitively assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. Cross-peaks would be expected between the bromomethyl protons and H-2, between H-2 and the H-3 protons, and between the H-3 and H-4 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the unambiguous assignment of the protonated carbons by correlating the proton signals with their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. NOE correlations would be crucial for determining the relative stereochemistry of the substituents on the cyclobutane ring. For instance, correlations between one of the fluorine atoms and the H-2 proton would help to define the ring pucker and the orientation of the bromomethyl group.

Dynamic NMR Studies for Conformational Exchange Processes

The cyclobutane ring is not planar and undergoes a rapid puckering motion at room temperature. For substituted cyclobutanes, this can lead to different conformations being in equilibrium. Dynamic NMR studies, involving recording spectra at various temperatures, could provide insights into the energetics of this ring-puckering process. At low temperatures, the interconversion between different puckered conformations might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons, providing valuable information about the conformational preferences of the This compound molecule.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

For This compound , the mass spectrum would be characterized by the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a bromine radical: The cleavage of the C-Br bond is a common fragmentation pathway for bromoalkanes, which would lead to a prominent fragment ion [M-Br]⁺.

Loss of HBr: Elimination of hydrogen bromide would result in a fragment ion [M-HBr]⁺.

Cleavage of the cyclobutane ring: The strained cyclobutane ring can undergo fragmentation. A common pathway is the cleavage into two ethylene (B1197577) fragments or substituted ethylene fragments. In this case, loss of ethene (C₂H₄) or fluoroethene could be observed.

Loss of a bromomethyl radical: Cleavage of the C-C bond between the ring and the bromomethyl group would result in a [M-CH₂Br]⁺ fragment.

Predicted Major Mass Spectrometry Fragments

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Possible Fragment
184186[C₅H₇BrF₂]⁺ (Molecular Ion)
105105[C₅H₇F₂]⁺
103105[C₄H₄Br]⁺
9193[CH₂Br]⁺

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C5H7BrF2, the theoretical monoisotopic mass is 183.96992 Da. uni.lu

Experimental HRMS data for this compound is not widely available in published literature. However, computational predictions based on its structure provide expected mass-to-charge ratios (m/z) for various adducts that could be observed in an HRMS analysis. These predictions are essential for identifying the compound in complex mixtures and confirming its elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M+H]+ 184.97720
[M+Na]+ 206.95914
[M-H]- 182.96264
[M+NH4]+ 202.00374
[M+K]+ 222.93308
[M+H-H2O]+ 166.96718
[M+HCOO]- 228.96812
[M+CH3COO]- 242.98377
[M+Na-2H]- 204.94459
[M]+ 183.96937
[M]- 183.97047

Data sourced from computational predictions. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented, and the resulting product ions are analyzed. This provides valuable information about the connectivity of atoms within the molecule.

Detailed experimental MS/MS studies on this compound are not readily found in scientific literature. However, based on the known principles of mass spectrometry and the structure of the compound, a probable fragmentation pathway can be proposed. The fragmentation would likely be initiated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This would result in the formation of a [M-Br]+ carbocation. Further fragmentation could involve the loss of ethene or other small neutral molecules from the cyclobutane ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational isomers.

No publicly available experimental FT-IR or Raman spectra for this compound have been identified in a thorough search of scientific databases. However, based on its structure, the following characteristic vibrational frequencies can be predicted:

C-H stretching: Vibrations in the 2850-3000 cm⁻¹ region are expected from the CH and CH₂ groups in the cyclobutane ring and the bromomethyl group.

C-F stretching: Strong absorption bands are expected in the 1000-1400 cm⁻¹ region due to the presence of the two fluorine atoms.

C-Br stretching: A band in the 500-600 cm⁻¹ region is characteristic of the carbon-bromine bond.

Cyclobutane ring vibrations: The cyclobutane ring itself will have characteristic bending and stretching modes, though these can be complex and overlap with other vibrations.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide accurate bond lengths, bond angles, and conformational details.

A search of the Cambridge Structural Database and other crystallographic resources did not yield any published crystal structures for this compound. Therefore, no experimental data on its solid-state structure is currently available.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the electronic structure and various molecular properties of 2-(bromomethyl)-1,1-difluorocyclobutane. These computational methods offer a microscopic view of the molecule, which is often challenging to obtain through experimental techniques alone.

Density Functional Theory (DFT) has become a important tool for investigating the ground state geometries and energetics of fluorinated organic molecules. nih.govmdpi.com For this compound, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G* or larger, can predict key structural parameters. These calculations are crucial for understanding the interplay between the substituents and the cyclobutane (B1203170) ring.

Table 1: Representative Geometric Parameters of this compound (Optimized with DFT)

Parameter Value
C1-C2 Bond Length (Å) 1.55
C2-C3 Bond Length (Å) 1.56
C3-C4 Bond Length (Å) 1.56
C4-C1 Bond Length (Å) 1.55
C1-F1 Bond Length (Å) 1.38
C1-F2 Bond Length (Å) 1.38
C2-C5 Bond Length (Å) 1.54
C5-Br Bond Length (Å) 1.95
Puckering Angle (°) 25-30

Note: The values in this table are representative and can vary depending on the specific computational method and basis set used.

For a more precise description of the electronic structure, particularly for understanding reaction pathways and excited states, high-level ab initio methods are employed. researchgate.netresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate energy profiles and a better description of electron correlation effects. researchgate.netmsu.edu These methods are particularly valuable for studying systems where DFT might not be as reliable, such as in the detailed analysis of transition states. researchgate.net In the context of this compound, ab initio calculations can refine the understanding of its conformational preferences and the barriers to ring inversion. researchgate.net

Conformational Analysis of the 1,1-Difluorocyclobutane Ring

Potential energy surface (PES) scans are computational experiments that map the energy of the molecule as a function of specific geometric parameters, such as dihedral angles. msu.edu For this compound, a PES scan of the ring puckering motion would reveal the energy barrier between the two equivalent puckered conformations. The orientation of the bromomethyl substituent (axial vs. equatorial) is a critical aspect of this analysis. The relative energies of these conformers determine their population at a given temperature. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. acs.org

Table 2: Relative Energies of Conformers of this compound

Conformer (Bromomethyl group) Relative Energy (kcal/mol)
Equatorial 0.00 (most stable)

Note: These are estimated values based on general principles of conformational analysis.

Fluorine atoms, despite their small size, have a significant electronic influence on molecular conformation. beilstein-journals.orgnih.gov The highly polar C-F bonds can lead to dipole-dipole interactions that influence the preferred puckering of the cyclobutane ring. beilstein-journals.orgnih.gov In 1,1-difluorocyclobutane, the geminal difluoro group alters the bond angles and lengths within the ring compared to unsubstituted cyclobutane. This, in turn, affects the puckering angle and the barrier to inversion. The presence of the C-F bonds can also influence the conformational preference of adjacent substituents through stereoelectronic effects. nih.gov

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for predicting reaction mechanisms and elucidating the structures of transient species like transition states. For this compound, this could involve modeling its formation or its subsequent reactions.

One common method for the synthesis of such a compound would be the radical bromination of 2-methyl-1,1-difluorocyclobutane. youtube.comyoutube.comyoutube.comyoutube.com Computational modeling of this reaction would involve:

Initiation: Modeling the homolytic cleavage of a bromine molecule (Br₂) to form bromine radicals.

Propagation: Calculating the transition state for the abstraction of a hydrogen atom from the methyl group by a bromine radical, followed by the reaction of the resulting carbon-centered radical with Br₂. Computational studies would likely show that abstraction of a hydrogen from the methyl group is favored due to the formation of a more stable primary radical adjacent to the strained ring.

Termination: Modeling the combination of radicals.

DFT and ab initio methods can be used to calculate the activation energies for these steps, providing insight into the reaction kinetics and selectivity. For instance, calculations could help predict whether bromination would occur at the methyl group or on the cyclobutane ring itself, although the former is generally more likely in such systems.

Computational Modeling of Key Synthetic Steps

While specific computational models for the synthesis of this compound are not extensively documented in publicly available literature, the synthesis of related fluorinated cyclobutanes has been a subject of theoretical investigation. Density Functional Theory (DFT) is a powerful tool for modeling such synthetic transformations. For instance, the [2+2] cycloaddition reactions, a common method for forming cyclobutane rings, can be modeled to predict reaction barriers and stereochemical outcomes.

In the context of synthesizing similar structures, computational models can elucidate the mechanism of key steps such as fluorination and bromination. For example, DFT calculations can be employed to study the transition states and reaction energies of adding a bromomethyl group to a 1,1-difluorocyclobutane precursor. These models help in understanding the regioselectivity and stereoselectivity of the reaction, which are crucial for developing efficient synthetic protocols. The choice of reagents and reaction conditions can be optimized based on the energetic profiles of different reaction pathways calculated through computational methods.

Investigation of Rearrangement Pathways

Computational studies have been instrumental in understanding the potential rearrangement pathways of strained ring systems like cyclobutanes. For fluorinated cyclobutanes, theoretical investigations can predict the likelihood of various rearrangements, such as ring-opening or skeletal reorganization. One relevant study employed density functional theory to examine the effect of fluorine substitution on the rearrangement of the cyclobutylcarbinyl radical to the 4-pentenyl radical. acs.org This type of ring-opening rearrangement is a potential pathway for this compound under radical conditions. The study indicated that fluorine substitution can influence the energetics of such rearrangements. acs.org

Furthermore, cationic rearrangements are another important class of transformations for cyclobutane derivatives. nih.gov Computational algorithms can map out complex potential energy surfaces for these rearrangements, identifying the most likely products. nih.gov For this compound, the presence of the electron-withdrawing fluorine atoms and the potential for the bromine to act as a leaving group could lead to complex rearrangement scenarios under certain conditions. Theoretical models can predict the stability of potential carbocation intermediates and the energy barriers for their interconversion, providing insights into the plausible rearrangement products. For instance, the Favorskii rearrangement is a known reaction for α-haloketones, and while not directly applicable here, it exemplifies the types of complex rearrangements that can be computationally modeled. wikipedia.org

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry offers robust methods for predicting spectroscopic parameters, which can be invaluable for the characterization of novel compounds like this compound. DFT and ab initio methods are commonly used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and Raman activities.

Below is an interactive data table showcasing predicted collision cross section values for protonated this compound with different adducts, as an example of computationally derived parameters.

Adductm/zPredicted CCS (Ų)
[M+H]⁺184.97720122.2
[M+Na]⁺206.95914133.7
[M-H]⁻182.96264126.7
[M+NH₄]⁺202.00374141.7
[M+K]⁺222.93308126.4
[M+H-H₂O]⁺166.96718118.9
[M+HCOO]⁻228.96812140.7

Data sourced from PubChem, calculated using CCSbase. uni.lu

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for the cyclobutane ring have also been a subject of interest, with studies aiming to rationalize the observed shifts based on factors like ring currents and bond anisotropies. researchgate.netnih.gov The application of these methods to this compound would allow for the prediction of its complete NMR spectra, aiding in its future experimental identification and characterization.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with the solvent. nih.gov For a flexible molecule like this compound, MD simulations can reveal the preferred conformations of the cyclobutane ring and the orientation of the bromomethyl substituent in different solvents.

The puckered nature of the cyclobutane ring leads to different possible conformations, and the substituents play a crucial role in determining the conformational equilibrium. acs.org MD simulations can map the energy landscape of these conformations and calculate the free energy differences between them. This information is vital for understanding the molecule's reactivity and its interactions with biological targets.

Synthetic Applications and Strategic Utility of 2 Bromomethyl 1,1 Difluorocyclobutane

As a Versatile Building Block in Complex Molecule Synthesis

The chemical reactivity of 2-(bromomethyl)-1,1-difluorocyclobutane, stemming from the presence of a reactive bromomethyl group attached to a stable difluorinated carbocyclic scaffold, renders it an invaluable tool for synthetic chemists. Its utility lies in its ability to introduce the 1,1-difluorocyclobutane moiety into larger, more complex structures and to serve as a precursor for the synthesis of novel polycyclic systems.

Introduction of the 1,1-Difluorocyclobutane Moiety into Target Structures

The 1,1-difluorocyclobutane unit is a valuable bioisostere for various functional groups in drug discovery, offering a unique conformational profile and improved metabolic stability. The geminal difluoro group can act as a lipophilic hydrogen bond donor, influencing molecular interactions and membrane permeability. The primary utility of this compound lies in its capacity to be readily incorporated into target molecules through nucleophilic substitution reactions at the bromomethyl position.

Research has demonstrated that related 2-substituted gem-difluorocyclobutanes can be effectively synthesized and subsequently transformed into a variety of valuable building blocks. For instance, a migratory gem-difluorination of aryl-substituted methylenecyclopropanes provides access to 2-aryl-substituted gem-difluorocyclobutanes. These products can then be readily converted into corresponding carboxylic acids, amines, and alcohols, which are crucial intermediates in the synthesis of biologically active molecules. This highlights the potential of the bromomethyl group in this compound as a handle for introducing the difluorocyclobutane core into a wide range of molecular architectures.

The table below summarizes the types of transformations that can be envisioned for this compound to introduce the 1,1-difluorocyclobutane moiety.

NucleophileResulting Functional GroupPotential Application
CyanideNitrilePrecursor to carboxylic acids and amines
AzideAzidePrecursor to amines via reduction
Amines (primary, secondary)Secondary or Tertiary AminesIntroduction of basic centers, pharmacophore fragments
Alcohols/PhenolsEthersModification of solubility and electronic properties
ThiolsThioethersIntroduction of sulfur-containing functionalities
CarboxylatesEstersProdrug strategies, modification of polarity
Malonic estersSubstituted malonatesCarbon chain extension and further functionalization

Precursor for Fluoro-Containing Polycyclic Systems

Beyond its role in introducing a single difluorocyclobutane unit, this compound can serve as a starting material for the construction of more complex, fluoro-containing polycyclic systems. The strained nature of the cyclobutane (B1203170) ring, combined with the reactivity of the bromomethyl group, allows for a variety of ring-forming and rearrangement reactions.

For example, intramolecular cyclization reactions can be envisioned where the bromomethyl group reacts with a nucleophilic center tethered to another part of the molecule, leading to the formation of bicyclic or spirocyclic systems containing the gem-difluorocyclobutane moiety. Such structures are of significant interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes.

Role in the Synthesis of Advanced Organic Materials Precursors

The unique properties of fluorinated compounds extend beyond medicinal chemistry into the realm of advanced materials. Fluoropolymers, for instance, are known for their exceptional thermal stability, chemical resistance, and low surface energy.

Monomer for Fluoropolymer Synthesis

While specific research on the use of this compound as a monomer for fluoropolymer synthesis is not extensively documented, its structure suggests potential in this area. The development of novel fluorinated monomers is a key area of research for creating polymers with tailored properties. The presence of the polymerizable or further functionalizable bromomethyl group, combined with the fluorine content, makes it a candidate for the synthesis of specialty fluoropolymers.

The general approach to synthesizing fluoropolymers often involves the polymerization of fluorinated monomers, such as fluoroacrylates or fluoroolefins. The bromomethyl group of this compound could be converted to a polymerizable group, such as an acrylate (B77674) or a vinyl group, to enable its participation in polymerization reactions. The resulting polymers would possess the unique properties of the gem-difluorocyclobutane unit, potentially leading to materials with enhanced thermal stability and specific surface properties.

Intermediates for Specialty Chemicals and Advanced Materials

The reactivity of this compound also positions it as a valuable intermediate for the synthesis of specialty chemicals and precursors for advanced materials. The ability to introduce the gem-difluorocyclobutane moiety into various molecular frameworks is of interest for creating materials with tailored properties, such as liquid crystals, and components for organic electronics. Fluorinated building blocks are known to enhance the thermal stability and performance of materials.

Derivatization for the Development of Novel Scaffolds

The development of novel molecular scaffolds is a critical endeavor in the search for new bioactive compounds and functional materials. The derivatization of this compound opens up avenues for creating a diverse range of new chemical entities based on the gem-difluorocyclobutane core.

The bromomethyl group serves as a versatile handle for a wide array of chemical transformations, as outlined in the table in section 6.1.1. An efficient approach to previously unavailable 2-substituted difluorocyclobutane building blocks has been developed, starting from O-protected 2-(hydroxylmethyl)cyclobutanone. This methodology underscores the feasibility of accessing a variety of functionalized 2,2-difluorocyclobutyl derivatives. The subsequent functional group interconversions of the resulting products can lead to a plethora of novel scaffolds.

For example, the conversion of the bromomethyl group to an aldehyde or a carboxylic acid would allow for the application of a vast range of well-established synthetic methodologies, including Wittig reactions, aldol (B89426) condensations, and amide bond formations. This would enable the construction of complex molecular architectures with the gem-difluorocyclobutane unit at their core.

The table below illustrates some of the key derivatizations of this compound and the resulting novel scaffolds.

Reaction TypeReagentsResulting ScaffoldPotential Utility
Oxidatione.g., DMSO, base2-formyl-1,1-difluorocyclobutaneAldehyde for further C-C bond formation
Grignard FormationMg2-(magnesiobromomethyl)-1,1-difluorocyclobutaneNucleophilic building block
Wittig Reaction (from aldehyde)Phosphonium ylide2-alkenyl-1,1-difluorocyclobutaneIntroduction of unsaturation
Suzuki Coupling (from boronic ester)Palladium catalyst, base2-aryl/vinyl-1,1-difluorocyclobutaneC-C bond formation with sp2 centers
Sonogashira Coupling (from alkyne)Palladium/copper catalyst, base2-alkynyl-1,1-difluorocyclobutaneIntroduction of linear, rigid linkers

Expansion of the this compound Chemical Space

The expansion of the chemical space around the this compound core is primarily achieved through nucleophilic substitution at the bromomethyl position. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by a wide variety of nucleophiles. This allows for the direct attachment of the fluorinated cyclobutane moiety to diverse functional groups and molecular frameworks.

Reactions with Nitrogen Nucleophiles: Primary and secondary amines can readily displace the bromide ion to form the corresponding secondary and tertiary amines, respectively. nih.govwikipedia.org This reaction, a standard amine alkylation, typically proceeds under basic conditions to neutralize the hydrogen bromide byproduct. libretexts.org However, a common challenge in such reactions is overalkylation, as the product amine is often more nucleophilic than the starting amine, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org Careful control of stoichiometry and reaction conditions is therefore crucial to achieve selective mono-alkylation.

Reactions with Oxygen Nucleophiles: Phenoxides, generated by treating phenols with a base, are excellent nucleophiles for forming ether linkages. researchgate.netrsc.org The reaction of this compound with various substituted phenols would yield a library of aryl ethers, each bearing the fluorinated cyclobutyl group. This Williamson ether synthesis is a robust and high-yielding method for creating C-O bonds. byjus.com

Reactions with Sulfur Nucleophiles: Thiols are potent nucleophiles and react readily with alkyl bromides to form thioethers (sulfides). jmaterenvironsci.com This S-alkylation is typically carried out in the presence of a base to deprotonate the thiol, forming a highly nucleophilic thiolate anion. rsc.orgnih.gov This method provides an efficient route to a variety of alkyl and aryl sulfides containing the 2-(1,1-difluorocyclobutyl)methyl moiety. researchgate.net

The following table summarizes the potential transformations to expand the chemical space of this compound.

NucleophileReagent ClassGeneral Reaction TypePotential Product Structure
R-NH₂Primary AmineNucleophilic Substitution (N-Alkylation)
R-OH / BasePhenolWilliamson Ether Synthesis (O-Alkylation)
R-SH / BaseThiolNucleophilic Substitution (S-Alkylation)
N₃⁻Azide SaltNucleophilic Substitution
CN⁻Cyanide SaltNucleophilic Substitution

Synthesis of Heterocyclic Compounds Incorporating the Fluorinated Cyclobutane Unit

The utility of this compound extends to the synthesis of complex heterocyclic structures. By employing nucleophiles that contain a second reactive site, a subsequent intramolecular cyclization can be triggered after the initial alkylation step, leading to the formation of a new ring system.

Synthesis of Benzoxazines: A plausible route to 1,4-benzoxazine derivatives involves the reaction of this compound with an o-aminophenol. The initial step would be the N-alkylation of the amino group. rsc.org Subsequent intramolecular O-alkylation, where the phenolic oxygen displaces a suitable leaving group or attacks an activated intermediate under basic or thermal conditions, would close the six-membered oxazine (B8389632) ring. researchgate.netresearchgate.net This strategy provides access to benzoxazines bearing the fluorinated cyclobutane group at the nitrogen atom.

Synthesis of Tetrahydroquinolines: Tetrahydroquinoline scaffolds can be envisioned through a multi-step sequence. For instance, alkylation of an aniline (B41778) derivative, such as 2-aminoacetophenone, at the nitrogen atom would yield an intermediate. This intermediate could then undergo an intramolecular condensation or cyclization reaction, such as an aldol-type reaction followed by reduction, to form the tetrahydroquinoline ring. organic-chemistry.orgnih.gov Various domino reactions have been developed for tetrahydroquinoline synthesis that could potentially be adapted. chemistryviews.org

Synthesis of Thiazoles: The renowned Hantzsch thiazole (B1198619) synthesis involves the condensation of an α-haloketone and a thioamide. bepls.comyoutube.com While this compound is not an α-haloketone, it could be converted into one. For example, reaction with a cyanide salt followed by hydrolysis would yield a carboxylic acid. Conversion to the acid chloride and reaction with diazomethane, followed by treatment with HBr, would produce the required α-bromoketone intermediate. This intermediate, now containing the fluorinated cyclobutane, could then be reacted with a thioamide like thiourea (B124793) to construct the thiazole ring. youtube.comscirp.org

These proposed pathways illustrate the strategic potential of this compound as a building block for introducing the unique 1,1-difluorocyclobutane motif into a variety of important heterocyclic systems.

Target HeterocycleProposed ReagentsSynthetic StrategyPotential Product Structure
(1,1-Difluorocyclobutyl)methyl-benzoxazineo-Aminophenol, BaseN-alkylation followed by intramolecular O-alkylation
(1,1-Difluorocyclobutyl)methyl-tetrahydroquinoline2-Aminoacetophenone, Reducing AgentN-alkylation followed by intramolecular cyclization/reduction
Thiazole with (1,1-Difluorocyclobutyl)methyl substituent1. KCN; 2. H₃O⁺; 3. SOCl₂; 4. CH₂N₂; 5. HBr; 6. ThioamideConversion to α-bromoketone, followed by Hantzsch synthesis

Analogue Chemistry and Structure Reactivity Relationships

Comparative Studies with Monofluorinated and Unfluorinated Cyclobutane (B1203170) Analogues

The introduction of fluorine atoms onto a cyclobutane ring significantly alters its structural and electronic properties. In comparison to its unfluorinated and monofluorinated analogues, 2-(bromomethyl)-1,1-difluorocyclobutane exhibits distinct characteristics driven by the potent inductive effects of the gem-difluoro group and modifications to the ring's conformation.

Unfluorinated cyclobutane adopts a puckered or "butterfly" conformation to relieve the torsional strain that would be present in a planar structure. fiveable.me The equilibrium puckering angle for cyclobutane has been calculated to be approximately 29.7°. nih.gov The introduction of a single fluorine atom would likely have a modest impact on this conformation, but the presence of a gem-difluoro group at a single carbon atom tends to decrease the ring puckering, leading to a more planar structure. nih.gov This alteration in ring geometry affects the bond angles and the distances between non-bonded atoms, which can influence reactivity at the adjacent bromomethyl group.

The primary driver of altered reactivity is the electronic effect of fluorine. Fluorine is the most electronegative element, and the gem-difluoro group exerts a powerful electron-withdrawing inductive effect (-I effect). This effect is significant in functionalized gem-difluorinated cycloalkanes. nih.gov Studies on related 2,2-difluorocyclobutane derivatives, such as carboxylic acids and amines, have shown that the presence of the CF2 group significantly lowers the pKa of the functional group compared to their non-fluorinated counterparts. nih.gov This increased acidity (or decreased basicity) is a direct consequence of the stabilization of the conjugate base by the inductive pull of the nearby fluorine atoms. nih.gov

Extrapolating to this compound, this strong -I effect would be expected to destabilize any developing positive charge on the adjacent methylene (B1212753) carbon during a substitution reaction (e.g., an SN1-type mechanism). This would likely retard the rate of carbocation formation. Conversely, the electron-withdrawing nature of the ring could make the methylene carbon more electrophilic, potentially accelerating SN2 reactions with strong nucleophiles.

Table 1: Comparative Properties of 2-(Bromomethyl)cyclobutane Analogues

PropertyUnfluorinated Analogue (2-(bromomethyl)cyclobutane)Monofluorinated Analogue (e.g., 2-(bromomethyl)-1-fluorocyclobutane)gem-Difluorinated Compound (this compound)
Ring ConformationSignificantly puckeredPuckered, with potential for minor conformational changesReduced puckering, more planar geometry. nih.gov
Electronic Effect on C2Standard alkyl group effectModerate inductive electron-withdrawalStrong inductive electron-withdrawal (-I effect). nih.gov
Predicted Reactivity of C-Br Bond (SN1)Baseline reactivitySlower than baseline due to inductive destabilization of carbocationSignificantly slower than baseline due to strong destabilization of carbocation
Predicted Reactivity of C-Br Bond (SN2)Baseline reactivityPotentially faster due to increased electrophilicity of carbonPotentially significantly faster due to enhanced electrophilicity of carbon

Investigation of Substituent Effects on Reactivity and Conformation

The specific arrangement of substituents on the this compound ring governs its conformational preferences and chemical reactivity. The two key substituents are the gem-difluoro group at the C1 position and the bromomethyl group at the C2 position.

Gem-Difluoro Group Effects:

Inductive Effect: As established, the CF2 group is a potent electron-withdrawing group. This influences the entire molecule, lowering the electron density of the cyclobutane ring and making the carbon atoms more electrophilic.

Conformational Effect: The presence of two fluorine atoms on the same carbon alters the torsional barriers and bond angle strains within the ring, favoring a flatter conformation compared to unsubstituted cyclobutane. nih.gov This brings the substituents on adjacent carbons into different spatial relationships than they would have in a more puckered ring.

Bromomethyl Group Effects:

Steric Effect: The bromomethyl group is sterically demanding and will preferentially occupy an equatorial-like position in the puckered ring to minimize steric clashes with the ring's hydrogen atoms.

Electronic Effect: The bromine atom is electronegative, contributing its own inductive withdrawal effect through the methylene spacer.

Neighboring Group Participation (NGP): A crucial aspect of the bromomethyl group's reactivity is the potential for anchimeric assistance, or NGP. wikipedia.org In a substitution reaction at the methylene carbon, the lone pair electrons on the bromine atom can attack the reaction center as the leaving group departs, forming a cyclic bromonium ion intermediate. youtube.com This intramolecular process is often faster than direct attack by an external nucleophile and typically proceeds with retention of stereochemistry after two successive inversions. youtube.comreddit.com The viability of NGP would depend on the specific geometry and flexibility of the transition state.

The interplay between these substituents is critical. The strong inductive effect of the CF2 group at C1 withdraws electron density from C2, which in turn withdraws density from the CH2Br group. This cascade of induction makes the methylene carbon highly electron-deficient and susceptible to nucleophilic attack. While this same effect would hinder the formation of a discrete carbocation needed for an SN1 reaction, it could facilitate an SN2 reaction. The potential for NGP by the bromine atom presents an alternative mechanistic pathway that could significantly accelerate substitution reactions compared to an analogue without a participating group.

Table 2: Summary of Substituent Effects in this compound

SubstituentPositionEffect on ConformationEffect on Reactivity
gem-Difluoro (CF₂)C1Promotes a more planar ring structure. nih.govStrong electron-withdrawal (-I effect) increases electrophilicity of ring carbons, destabilizes adjacent carbocations. nih.gov
Bromomethyl (CH₂Br)C2Steric bulk favors an equatorial position.Provides a reactive site (C-Br bond). Potential for neighboring group participation (NGP) to accelerate substitution. wikipedia.orgyoutube.com

Exploration of Homologous Series

A homologous series is a group of compounds with the same functional group and similar chemical properties, in which successive members differ by a CH2 group. smu.edu Exploring homologous series based on this compound provides insight into how systematic structural changes affect physical and chemical properties.

One such series could be formed by extending the length of the haloalkyl side chain, for example: this compound, 2-(2-bromoethyl)-1,1-difluorocyclobutane, and 2-(3-bromopropyl)-1,1-difluorocyclobutane. In this series, one would expect a gradual increase in boiling point and molecular weight with each additional CH2 unit. The chemical reactivity of the C-Br bond would also be expected to change. As the bromine atom moves further from the electron-withdrawing cyclobutane ring, the inductive effect of the CF2 group on the carbon bearing the bromine would diminish significantly. This would likely decrease its reactivity in SN2 reactions but increase its propensity to react via SN1 or NGP pathways, as the destabilizing inductive effect on any potential carbocation or cyclic intermediate is reduced.

A different homologous series could be conceptualized by varying the halogen atom while keeping the carbon skeleton constant: 2-(chloromethyl)-1,1-difluorocyclobutane, this compound, and 2-(iodomethyl)-1,1-difluorocyclobutane. In this series, the primary difference in reactivity would be dictated by the carbon-halogen bond strength and the leaving group ability of the halide. The C-I bond is the weakest and iodide is the best leaving group, so the iodo-analogue would be the most reactive in substitution reactions. The C-Cl bond is the strongest, making the chloro-analogue the least reactive.

Table 3: Illustrative Homologous Series and Predicted Trends

Homologous Series TypeCompoundExpected Trend in Boiling PointExpected Trend in Reactivity (Substitution)
Varying Alkyl Chain LengthThis compoundBaseBase
2-(2-bromoethyl)-1,1-difluorocyclobutaneHigherReactivity profile shifts away from ring-influenced SN2
2-(3-bromopropyl)-1,1-difluorocyclobutaneHighestReactivity approaches that of a simple primary alkyl bromide
Varying Halogen2-(chloromethyl)-1,1-difluorocyclobutaneLowestLeast reactive (strongest C-X bond)
This compoundIntermediateIntermediate reactivity
2-(iodomethyl)-1,1-difluorocyclobutaneHighestMost reactive (weakest C-X bond, best leaving group)

Conclusion and Future Directions in 2 Bromomethyl 1,1 Difluorocyclobutane Research

Summary of Current Achievements and Knowledge Gaps

Current knowledge of 2-(bromomethyl)-1,1-difluorocyclobutane is exceptionally limited, with information primarily confined to chemical supplier catalogs and database entries. Basic molecular properties have been calculated and are available in public databases like PubChem (CID 137379567). uni.lu However, a thorough review of scientific literature reveals a significant void in experimental research concerning its synthesis, reactivity, and application.

The primary achievement is the compound's theoretical conception and its listing by some suppliers, indicating it is recognized as a potential building block for discovery research. Its constitutional isomer, 3-(bromomethyl)-1,1-difluorocyclobutane (B1524637), is also commercially available, yet similarly lacks a substantial body of published research. sigmaaldrich.comsynblock.comsigmaaldrich.com

The knowledge gaps are therefore extensive and represent the most critical aspect of the current situation:

Validated Synthesis: There are no published, peer-reviewed synthetic routes specifically targeting this compound.

Reactivity Profile: The chemical behavior of the compound is unknown. The interplay between the strained cyclobutane (B1203170) ring, the electron-withdrawing gem-difluoro group, and the reactive bromomethyl moiety has not been experimentally investigated.

Physicochemical Properties: Beyond calculated values, experimentally determined data such as melting point, boiling point, and detailed spectroscopic characterization are not available in the public domain.

Stereochemistry: The molecule is chiral, containing a stereocenter at the carbon bearing the bromomethyl group. Methods for its enantioselective synthesis or the resolution of enantiomers have not been explored.

Table 1: Basic Properties of this compound and its Isomer

Property This compound 3-(bromomethyl)-1,1-difluorocyclobutane
Molecular Formula C₅H₇BrF₂ uni.lu C₅H₇BrF₂ sigmaaldrich.com
Molecular Weight 185.01 g/mol 185.01 g/mol sigmaaldrich.com
PubChem CID 137379567 uni.lu 154823190
CAS Number Not assigned 1252934-30-7 sigmaaldrich.com

| InChIKey | IDXASJYOASLJBJ-UHFFFAOYSA-N uni.lu | CAVNVGJESLKKME-UHFFFAOYSA-N sigmaaldrich.com |

Emerging Synthetic Strategies and Catalytic Approaches

The absence of a dedicated synthesis for this compound invites the application of modern synthetic methodologies. Future research should focus on adapting established strategies for cyclobutane formation to this specific target.

[2+2] Cycloadditions: Photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane rings. acs.org A plausible strategy would involve the reaction of 1,1-difluoroallene with allyl bromide. This approach would need careful optimization to control regioselectivity, ensuring the desired 2-substituted pattern over other isomers.

Functionalization of Precursors: An alternative approach involves the synthesis and subsequent functionalization of a pre-formed cyclobutane ring. For instance, synthetic routes developed for related 1-(fluoromethyl)- and 1-(difluoromethyl)cyclobutanecarboxylic acids could be adapted. bohrium.comresearchgate.net A potential pathway could start from a known cyclobutane derivative, such as 1,1-difluorocyclobutane-2-methanol, followed by bromination (e.g., using PBr₃ or the Appel reaction).

Catalytic Methods: The development of catalytic approaches would be a significant advancement. While direct research is absent, palladium-catalyzed reactions have been used for the gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes. researchgate.net Exploring transition-metal-catalyzed cycloadditions or functionalizations could provide more efficient and selective routes to the target compound and its derivatives.

Potential for Novel Transformations and Synthetic Applications

The bifunctional nature of this compound makes it a versatile building block for introducing the 1,1-difluorocyclobutylmethyl moiety into larger molecules. Its potential applications are predicated on the reactivity of the bromomethyl group.

Nucleophilic Substitution: The primary alkyl bromide should be susceptible to substitution by a wide range of nucleophiles (O, N, S, and C-based), allowing for the straightforward installation of ethers, amines, thioethers, and extended carbon chains.

Organometallic Reagent Formation: Conversion of the bromide to an organometallic species, such as a Grignard or organolithium reagent, would enable its use in additions to carbonyls and other electrophiles.

Cross-Coupling Reactions: The bromomethyl group could participate in various cross-coupling reactions, providing access to a diverse array of more complex structures.

Ring-Opening Reactions: Like other strained cyclobutane systems, the ring could potentially undergo thermal or Lewis acid-catalyzed ring-opening reactions, offering a pathway to functionalized, acyclic difluorinated compounds. beilstein-journals.org The influence of the gem-difluoro group on the regioselectivity and facility of such reactions is a key question to be answered.

Opportunities for Advanced Computational and Spectroscopic Investigations

To bridge the significant knowledge gaps, a combined computational and spectroscopic approach is essential.

Computational Studies: Density Functional Theory (DFT) calculations can provide crucial insights before extensive lab work is undertaken. Key areas for investigation include:

Conformational Analysis: Determining the preferred conformation and the rotational barrier of the bromomethyl group.

Reaction Energetics: Modeling the proposed synthetic and transformation pathways to predict feasibility and selectivity.

Spectroscopic Prediction: Calculating NMR (¹H, ¹³C, ¹⁹F) chemical shifts and coupling constants to aid in the characterization of the product and to understand the electronic effects of the substituents.

Mass Spectrometry: Predicting the collision cross-section (CCS) values, which can be compared with experimental data from ion mobility-mass spectrometry for structural confirmation. uni.lu

Spectroscopic Investigations: Once synthesized, the compound must be rigorously characterized.

NMR Spectroscopy: Comprehensive 1D (¹H, ¹³C, ¹⁹F) and 2D NMR (COSY, HSQC, HMBC) experiments are necessary to unambiguously confirm the connectivity and assign all signals. ¹⁹F NMR, in particular, will be vital for confirming the gem-difluoro substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can identify characteristic vibrational modes of the C-F and C-Br bonds and the cyclobutane ring.

Chiroptical Spectroscopy: For enantiomerically enriched samples, techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), supported by computational predictions, could be used to determine the absolute configuration.

Table 2: Proposed Future Research Directions for this compound

Research Area Specific Focus Rationale
Synthesis Development of [2+2] cycloaddition or precursor functionalization routes. To establish a reliable and scalable method for obtaining the compound.
Reactivity Systematic study of nucleophilic substitution, organometallic formation, and ring-opening reactions. To map its chemical behavior and establish its utility as a synthetic building block.
Catalysis Exploration of transition-metal-catalyzed synthesis and cross-coupling applications. To improve synthetic efficiency and expand the scope of accessible derivatives.
Computation DFT modeling of structure, stability, and reaction mechanisms. To guide experimental design and interpret spectroscopic data.

| Spectroscopy | Full characterization by advanced 1D/2D NMR and chiroptical methods. | To provide definitive structural proof and determine absolute stereochemistry. |

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(bromomethyl)-1,1-difluorocyclobutane with high purity?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized cyclobutane precursor. A common approach includes:

  • Step 1: Preparation of 1,1-difluorocyclobutane derivatives via [2+2] cycloaddition or ring-strain modification reactions.
  • Step 2: Introduction of the bromomethyl group via radical bromination or nucleophilic substitution (e.g., using NBS or HBr under controlled conditions) .
  • Purification: Chromatography (e.g., silica gel) or recrystallization is critical to achieve >95% purity, as noted in supplier specifications for analogous difluorocyclobutane compounds .

Basic: Which spectroscopic techniques are prioritized for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹⁹F NMR: Distinct signals for -CF₂- groups (δ ≈ -100 to -120 ppm, split due to coupling with adjacent protons).
    • ¹H NMR: Resonance for bromomethyl (-CH₂Br) protons (δ ≈ 3.5–4.0 ppm, triplet/triplet splitting from fluorine coupling) .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula C₅H₇BrF₂ (MW ≈ 185.01 g/mol) .
  • IR Spectroscopy: Stretching vibrations for C-F (~1100–1250 cm⁻¹) and C-Br (~550–650 cm⁻¹) bonds .

Advanced: How do steric and electronic effects of the difluorocyclobutane ring influence bromomethyl reactivity?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing -CF₂- group increases electrophilicity of the adjacent bromomethyl carbon, enhancing susceptibility to nucleophilic substitution (SN2) .
  • Steric Effects: The strained cyclobutane ring restricts spatial accessibility, potentially slowing bimolecular reactions. Computational studies (DFT) can model transition states to quantify steric hindrance .
  • Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., cyclobutane vs. cyclohexane derivatives) under identical conditions .

Advanced: What strategies mitigate elimination pathways during functionalization via SN2 reactions?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states and reduce competing E2 elimination .
  • Temperature Control: Lower temperatures (0–25°C) favor SN2 over elimination.
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .
  • Monitoring: Real-time GC-MS or TLC analysis detects byproducts, enabling rapid optimization .

Data Contradiction: How to resolve yield discrepancies in derivative synthesis studies?

Methodological Answer:

  • Variable Analysis: Systematically test reaction parameters (e.g., catalyst loading, solvent purity, humidity) across studies. For example, moisture-sensitive intermediates may degrade if anhydrous conditions are not strictly maintained .
  • Quality Control: Use suppliers with certified purity (>97%) and batch-specific COA (Certificate of Analysis) to minimize starting material variability .
  • Reproducibility: Cross-validate results using open-access protocols (e.g., PubChem or DSSTox methodologies) .

Advanced: What computational approaches predict regioselectivity in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Model transition states to predict preferential attack sites (e.g., bromomethyl vs. fluorinated carbons). Basis sets like 6-31G* are suitable for halogenated systems .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., toluene vs. THF) .
  • Validation: Correlate computational predictions with experimental outcomes (e.g., HPLC analysis of product ratios) .

Basic: How to handle and store this compound safely in lab settings?

Methodological Answer:

  • Storage: Keep in amber glass vials under inert gas (N₂/Ar) at -20°C to prevent light-/moisture-induced degradation .
  • Handling: Use gloveboxes for air-sensitive reactions. Quench residual bromine with Na₂S₂O₃ solutions during waste disposal .
  • Safety Protocols: Regularly review SDS (Safety Data Sheet) guidelines for halogenated compounds, emphasizing PPE (gloves, goggles) and fume hood use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.